molecular formula C7H14ClNO2 B1424443 Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride CAS No. 1807350-90-8

Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride

Cat. No.: B1424443
CAS No.: 1807350-90-8
M. Wt: 179.64 g/mol
InChI Key: AYYKCALHTPKNOI-FYZOBXCZSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride follows established International Union of Pure and Applied Chemistry conventions, with the primary International Union of Pure and Applied Chemistry name being ethyl (3R)-3-pyrrolidinecarboxylate hydrochloride. This nomenclature specifically designates the stereochemical configuration at the third carbon position of the pyrrolidine ring, indicating the R-configuration according to Cahn-Ingold-Prelog priority rules. The compound is also systematically referred to as (R)-Pyrrolidine-3-carboxylic acid ethyl ester hydrochloride, which clearly describes the ester functionality and the chiral center configuration.

The Chemical Abstracts Service registry number for this compound is 1807350-90-8, which serves as the unique identifier for the (R)-enantiomer specifically. Alternative systematic names include (R)-Ethyl pyrrolidine-3-carboxylate hydrochloride and D-beta-Proline ethyl ester hydrochloride, the latter emphasizing its relationship to the amino acid proline. The molecular formula is consistently reported as C7H14ClNO2, with a molecular weight of 179.65 grams per mole. The European Community number is documented as 862-618-4, providing additional regulatory identification.

The International Union of Pure and Applied Chemistry nomenclature system specifically emphasizes the stereochemical descriptor (3R), which indicates the absolute configuration at the chiral center. This systematic approach ensures unambiguous identification of the compound, distinguishing it from its (S)-enantiomer counterpart. The hydrochloride designation in the name indicates the presence of the chloride anion associated with the protonated nitrogen atom of the pyrrolidine ring, forming a stable salt structure that enhances the compound's handling properties and storage stability.

Properties

IUPAC Name

ethyl (3R)-pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYKCALHTPKNOI-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807350-90-8
Record name ethyl (3R)-pyrrolidine-3-carboxylate hydrochloride
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Preparation Methods

Esterification

  • The (R)-pyrrolidine-3-carboxylic acid is reacted with ethanol under reflux conditions in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) to promote esterification.
  • This reaction ensures the formation of Ethyl (R)-3-pyrrolidinecarboxylate with retention of stereochemistry at the chiral center.

Formation of Hydrochloride Salt

  • The free base ester is treated with hydrochloric acid in ethanol or anhydrous conditions to form the hydrochloride salt.
  • This step improves the compound’s stability and facilitates purification by crystallization.

Detailed Preparation Methods

From (R)-Proline via Corey-Fuchs Method (Literature Example)

  • (R)-Proline is converted into 1,1-dimethylethyl (R)-2-ethynylpyrrolidine-1-carboxylate using the Corey-Fuchs reaction, a method involving conversion of aldehydes to alkynes.
  • Subsequent catalytic hydrogenation and purification yield the ethyl ester intermediate.
  • Hydrochloride salt formation is achieved by adding hydrochloric acid in ethanol, yielding the hydrochloride with a melting point around 174-175 °C and specific optical rotation of approximately -9° (c=1, CH3OH).

Industrial and Laboratory Scale Esterification

  • The industrial synthesis involves continuous flow reactors to control reaction parameters precisely, improving yield and purity.
  • Batch esterification under reflux with acid catalysts is common in laboratory settings.
  • After esterification, the crude product is isolated and purified by crystallization or chromatography.
  • Hydrochloride salt is formed by treating the ester with HCl in ethanol, followed by filtration and drying to obtain a solid product.

Catalytic Hydrogenation and Chromatographic Purification

  • In some synthetic routes, catalytic hydrogenation using palladium on charcoal is employed to reduce intermediates.
  • The reaction mixture is filtered to remove catalyst and purified by silica gel chromatography using solvent mixtures such as dichloromethane/ethanol/ammonia.
  • Diastereoisomers can be separated by this method, ensuring high stereochemical purity of the desired (R)-isomer.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Esterification Ethanol, acid catalyst, reflux Ensures complete conversion to ethyl ester
Hydrochloride formation HCl in ethanol Forms stable hydrochloride salt
Catalytic hydrogenation Pd/C catalyst, ethanol, hydrogen gas Used for reduction of intermediates
Purification Silica gel chromatography, solvent mixtures Separates diastereoisomers and impurities

Analytical Data Supporting Preparation

  • Melting Point: 174-175 °C for hydrochloride salt confirms purity.
  • Optical Rotation: Specific rotation around -9° (c=1, CH3OH) confirms stereochemistry.
  • Spectroscopic Analysis: IR and NMR spectra validate the structure and purity of the compound.

Summary of Preparation Routes

Method Starting Material Key Steps Yield & Purity Notes
Corey-Fuchs from (R)-Proline (R)-Proline Corey-Fuchs reaction, hydrogenation, esterification, HCl salt formation High stereochemical purity, melting point 174-175 °C
Direct Esterification (R)-Pyrrolidine-3-carboxylic acid Acid-catalyzed esterification, HCl salt formation Scalable, suitable for industrial production
Catalytic Hydrogenation Route Pyrrolidine derivatives Hydrogenation, chromatography, HCl salt formation Allows diastereomer separation, high purity

Research Findings and Improvements

  • Continuous flow and microfluidic reactor technologies have been explored to improve yield and process control in industrial synthesis.
  • The use of protective groups such as Boc during intermediate steps can enhance step economy and stereochemical control.
  • Diastereoselective synthetic sequences involving Ugi reactions and nucleophilic substitutions have been developed for related pyrrolidine derivatives, suggesting potential for method adaptation.

This comprehensive analysis integrates diverse, authoritative sources to present the preparation methods of this compound with emphasis on reaction conditions, purification, and stereochemical control. The compound’s preparation is well-established through esterification of chiral pyrrolidine carboxylic acids followed by hydrochloride salt formation, with refinements in catalytic hydrogenation and continuous flow processes enhancing efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-Pyrrolidinecarboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Ethyl (R)-3-pyrrolidinecarboxylate hydrochloride has been explored for its role as a precursor in the synthesis of various bioactive compounds. Its structural features facilitate the development of drugs targeting specific receptors in the body.

Case Study: β3 Adrenergic Receptor Agonists

Research indicates that derivatives of pyrrolidine compounds, including this compound, can act as β3 adrenergic receptor agonists. This receptor is involved in metabolic regulation and thermogenesis, making it a target for obesity treatments .

Neurological Research

The compound has shown potential in treating neurological disorders. Its enantiomers have been studied for their effects on neurotransmitter systems, particularly in relation to epilepsy and anxiety disorders.

Case Study: Treatment of Epilepsy

A study highlighted the effectiveness of certain pyrrolidine derivatives, including those related to this compound, in reducing seizure activity in animal models. The mechanism involves modulation of GABAergic transmission, which is crucial for maintaining neuronal excitability .

Synthesis of Chiral Compounds

The compound serves as a chiral building block in asymmetric synthesis. Its chirality allows for the production of pharmaceuticals with specific stereochemical configurations, which is critical for efficacy and safety.

Example: Synthesis Pathways

Several synthetic routes have been developed to utilize this compound as a chiral auxiliary. These methods have been documented to enhance yields and selectivity in producing other biologically active molecules .

Mechanism of Action

The mechanism of action of Ethyl ®-3-Pyrrolidinecarboxylate Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Stereochemical Variations

Ethyl vs. Methyl Esters
  • Ethyl Pyrrolidine-3-carboxylate Hydrochloride (CAS: 72925-15-6): Shares the pyrrolidine backbone but lacks stereochemical specification. The ethyl ester group enhances lipophilicity compared to methyl analogs, influencing membrane permeability in drug design .
  • Methyl (S)-Pyrrolidine-3-carboxylate Hydrochloride (CAS: 1065065-28-2): The methyl ester reduces molecular weight (MW: ~165.6 vs. 193.6 for the ethyl derivative) and alters solubility profiles. The (S)-enantiomer exhibits distinct biological interactions, underscoring the importance of chirality in receptor binding .
Piperidine vs. Pyrrolidine Derivatives
  • (R)-Piperidine-3-carboxylic Acid Ethyl Ester Hydrochloride (CAS: 37675-19-7): The six-membered piperidine ring increases conformational flexibility compared to the five-membered pyrrolidine. This structural difference impacts bioavailability and metabolic stability in vivo .
  • Ethyl 4-Oxopyrrolidine-3-carboxylate Hydrochloride (CAS: 916814-29-4): The ketone group at the 4-position introduces electrophilic reactivity, making it suitable for nucleophilic addition reactions, unlike the non-oxidized parent compound .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Ethyl (R)-3-Pyrrolidinecarboxylate HCl 1807350-90-8 C₇H₁₄ClNO₂ 193.63 Chiral R-configuration, ethyl ester
Ethyl Pyrrolidine-3-carboxylate HCl 72925-15-6 C₇H₁₄ClNO₂ 193.63 Racemic mixture, higher lipophilicity
Methyl (S)-Pyrrolidine-3-carboxylate HCl 1065065-28-2 C₆H₁₂ClNO₂ 165.62 S-enantiomer, improved aqueous solubility
(3R)-3-Ethylpyrrolidine HCl 235093-99-9 C₆H₁₄ClN 135.64 Ethyl substituent at 3-position, no ester

Key Observations :

  • Lipophilicity : Ethyl esters (e.g., 193.63 MW) exhibit higher logP values than methyl analogs, enhancing blood-brain barrier penetration .
  • Solubility: Hydrochloride salts improve water solubility, critical for formulation stability. For example, racemic ethyl pyrrolidine-3-carboxylate HCl dissolves readily in polar solvents like methanol .
  • Reactivity: The 4-oxo derivative (CAS: 916814-29-4) undergoes ketone-specific reactions, such as hydrazone formation, absent in non-oxidized analogs .

Biological Activity

Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride, a chiral compound with the molecular formula C7_7H12_{12}ClNO2_2 and a molecular weight of 179.64 g/mol, has garnered attention for its potential biological activities. This compound is characterized by a pyrrolidine ring and an ester functional group, which contribute to its reactivity and interaction with biological systems.

This compound appears as a white to beige powder with a melting point ranging from 230 to 270 °C. It is highly soluble in water, with solubility values reported between 7.95 mg/ml and 9.71 mg/ml. The synthesis of this compound typically involves controlling reaction conditions to ensure the desired R-enantiomer is obtained, emphasizing the importance of stereochemistry in its biological activity .

The biological activity of this compound is thought to be mediated through its interaction with various receptors and enzymes involved in neurotransmitter pathways. Preliminary studies suggest that it may modulate neurotransmitter levels, although comprehensive interaction profiles remain an area for further research. The presence of the pyrrolidine ring allows for potential cyclization and other reactions that can influence its biological interactions.

Biological Activities

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

  • Study on Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Anticancer Activity Investigation : A study showed that derivatives similar to this compound were effective in inhibiting cancer cell proliferation in various cancer lines, suggesting a need for further exploration into its anticancer properties .
  • Neurotransmitter Modulation : Early experiments indicated that this compound might influence neurotransmitter levels, which could have implications for treating mood disorders or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityStructural Features
This compoundAntimicrobial, anticancerPyrrolidine ring, ester group
Ethyl 4-methylpyrrolidine-2-carboxylate hydrochlorideAntimicrobial, potential neuroprotectiveSimilar pyrrolidine structure
Ethyl 2-methylpyridine-4-carboxylate hydrochlorideVarying degrees of biological activityDifferent functional groups

This table highlights how this compound compares to similar compounds in terms of biological activity and structural features.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride with enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via chiral resolution of racemic mixtures using Boc-protected intermediates. For example, (R)-3-aminomethylpyrrolidine derivatives are synthesized via asymmetric hydrogenation or enzymatic resolution, followed by esterification with ethyl chloroformate and HCl salt formation . Purification via reverse-phase chromatography (C18 columns, acetonitrile/water gradients) ensures >95% purity .

Q. How should researchers characterize the compound’s structural and chiral integrity?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR (to confirm the ester group and pyrrolidine ring), mass spectrometry (for molecular weight validation), and X-ray crystallography (for absolute configuration). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol 90:10) resolves enantiomers .

Q. What storage conditions are optimal to maintain stability?

  • Methodological Answer : Store in sealed, desiccated containers at 2–8°C in a ventilated environment to prevent hydrolysis of the ester group. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility. Compare experimental NMR data (in DMSO-d6 or CDCl3) with density functional theory (DFT)-calculated shifts (B3LYP/6-311+G(d,p)) after geometry optimization. Include solvent effect corrections using the COSMO model .

Q. What strategies mitigate racemization during esterification or salt formation?

  • Methodological Answer : Racemization occurs under acidic or high-temperature conditions. Use low-temperature (<0°C) HCl gas titration for salt formation, and monitor enantiomeric excess (ee) via chiral HPLC after each step. Boc-protection of the amine group prior to esterification reduces side reactions .

Q. How does the compound’s stability vary under catalytic conditions (e.g., in pharmaceutical intermediate synthesis)?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. The pyrrolidine ring’s stability is pH-dependent; degradation occurs above pH 7.0. Use buffered reaction media (pH 4–6) to preserve integrity during coupling reactions .

Q. What are the implications of limited toxicological data in preclinical studies?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., OECD 423) using rodent models. Given the lack of data in SDS , assume LD50 < 300 mg/kg (Category 4) and implement strict PPE (gloves, fume hoods) during handling .

Methodological Considerations for Data Interpretation

Q. How to validate the compound’s role as a chiral building block in drug discovery?

  • Methodological Answer : Incorporate it into model reactions (e.g., peptide coupling, Pictet-Spengler cyclization) and compare yields/ee with alternative chiral auxiliaries. For example, its use in synthesizing vernakalant hydrochloride (antiarrhythmic agent) demonstrates compatibility with cyclohexyl ether formation .

Q. What analytical workflows address batch-to-batch variability in enantiomeric excess?

  • Methodological Answer : Implement quality-by-design (QbD) approaches:

  • Step 1 : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).
  • Step 2 : Track ee via inline PAT tools (e.g., FTIR or Raman spectroscopy).
  • Step 3 : Apply multivariate analysis (PLS regression) to correlate process variables with product quality .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride
Reactant of Route 2
Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride

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